![molecular formula C9H19NO3Si B14262909 2-[Ethoxy(dimethoxy)silyl]-1-methyl-2,5-dihydro-1H-pyrrole CAS No. 169544-35-8](/img/structure/B14262909.png)
2-[Ethoxy(dimethoxy)silyl]-1-methyl-2,5-dihydro-1H-pyrrole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[Ethoxy(dimethoxy)silyl]-1-methyl-2,5-dihydro-1H-pyrrole is a chemical compound that belongs to the class of organosilicon compounds It features a pyrrole ring substituted with an ethoxy(dimethoxy)silyl group and a methyl group
Métodos De Preparación
The synthesis of 2-[Ethoxy(dimethoxy)silyl]-1-methyl-2,5-dihydro-1H-pyrrole typically involves the reaction of a pyrrole derivative with an ethoxy(dimethoxy)silane reagent. The reaction conditions often include the use of a base to facilitate the substitution reaction. Industrial production methods may involve optimizing the reaction conditions to achieve higher yields and purity. Specific details on the synthetic routes and reaction conditions can vary depending on the desired scale and application.
Análisis De Reacciones Químicas
2-[Ethoxy(dimethoxy)silyl]-1-methyl-2,5-dihydro-1H-pyrrole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyrrole ring.
Substitution: The ethoxy(dimethoxy)silyl group can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-[Ethoxy(dimethoxy)silyl]-1-methyl-2,5-dihydro-1H-pyrrole has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organosilicon compounds.
Biology: The compound can be used in studies involving the modification of biological molecules with organosilicon groups.
Industry: Used in the production of advanced materials, coatings, and adhesives with enhanced properties.
Mecanismo De Acción
The mechanism of action of 2-[Ethoxy(dimethoxy)silyl]-1-methyl-2,5-dihydro-1H-pyrrole involves its interaction with specific molecular targets and pathways. The ethoxy(dimethoxy)silyl group can participate in various chemical reactions, leading to the formation of new bonds and modification of existing structures. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
2-[Ethoxy(dimethoxy)silyl]-1-methyl-2,5-dihydro-1H-pyrrole can be compared with other similar organosilicon compounds, such as:
- 2-[Methoxy(dimethoxy)silyl]-1-methyl-2,5-dihydro-1H-pyrrole
- 2-[Ethoxy(trimethoxy)silyl]-1-methyl-2,5-dihydro-1H-pyrrole
- 2-[Ethoxy(dimethoxy)silyl]-1-ethyl-2,5-dihydro-1H-pyrrole These compounds share similar structural features but differ in the specific substituents attached to the pyrrole ring. The uniqueness of this compound lies in its specific combination of functional groups, which can impart distinct chemical and physical properties.
Propiedades
Número CAS |
169544-35-8 |
|---|---|
Fórmula molecular |
C9H19NO3Si |
Peso molecular |
217.34 g/mol |
Nombre IUPAC |
ethoxy-dimethoxy-(1-methyl-2,5-dihydropyrrol-2-yl)silane |
InChI |
InChI=1S/C9H19NO3Si/c1-5-13-14(11-3,12-4)9-7-6-8-10(9)2/h6-7,9H,5,8H2,1-4H3 |
Clave InChI |
FVCNABVVHCCKOY-UHFFFAOYSA-N |
SMILES canónico |
CCO[Si](C1C=CCN1C)(OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


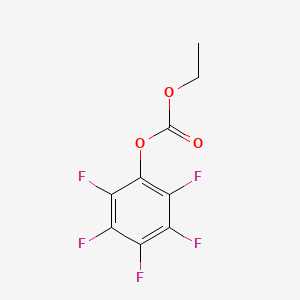
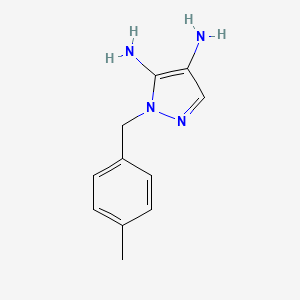
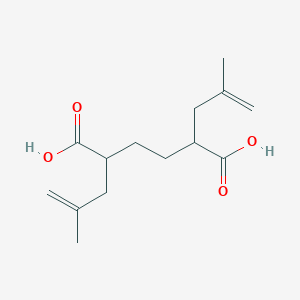
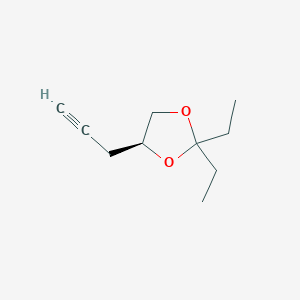
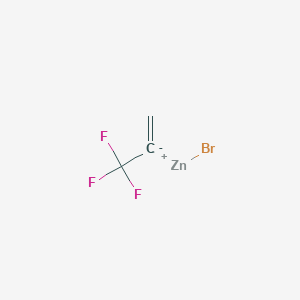
![(2s,3r,6s)-2,8-Dibromo-9-chloro-1,1,9-trimethyl-5-methylidenespiro[5.5]undecan-3-ol](/img/structure/B14262864.png)
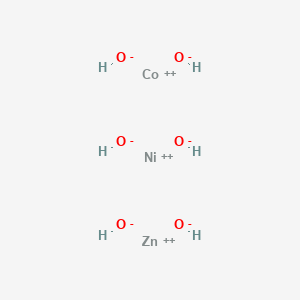
![1-[(Z)-tert-Butyl-ONN-azoxy]-2-nitrobenzene](/img/structure/B14262867.png)
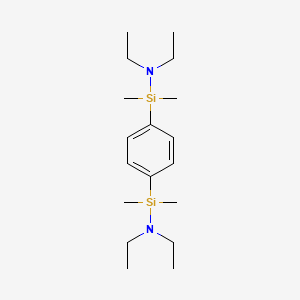
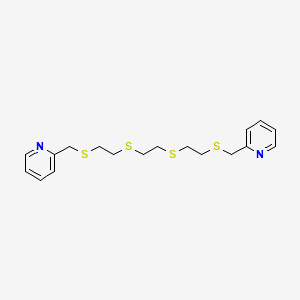
![6,7-Bis(4-methoxyphenyl)-3-oxabicyclo[3.2.0]heptane](/img/structure/B14262878.png)
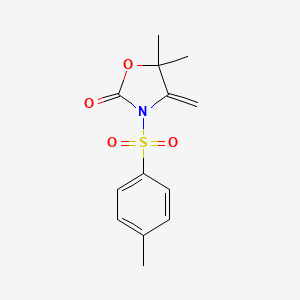
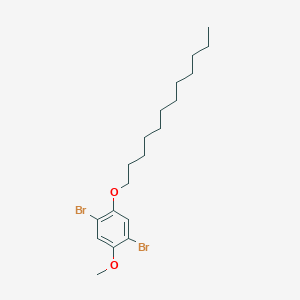
![1-[3-(Naphthalen-1-YL)propyl]pyrene](/img/structure/B14262898.png)
